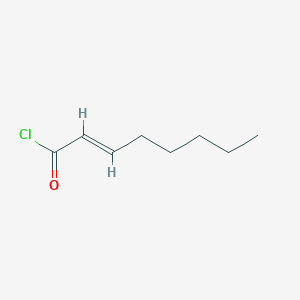

(E)-oct-2-enoyl Chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-oct-2-enoyl Chloride is an organic compound with the molecular formula C8H13ClO. It is a derivative of octenoic acid, where the hydroxyl group is replaced by a chlorine atom. This compound is characterized by the presence of a double bond in the trans configuration, which is denoted by the “(E)” prefix. It is commonly used in organic synthesis and various industrial applications due to its reactivity and versatility.

準備方法

Synthetic Routes and Reaction Conditions: (E)-oct-2-enoyl Chloride can be synthesized through several methods. One common approach involves the reaction of octenoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale reactions using thionyl chloride due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure safety and maximize yield.

化学反応の分析

Types of Reactions: (E)-oct-2-enoyl Chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form octenoic acid and hydrochloric acid.

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens and hydrogen halides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as ammonia, primary amines, and alcohols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

Addition Reactions: Halogens like bromine or chlorine and hydrogen halides such as hydrogen chloride are used under controlled conditions.

Major Products Formed:

Amides, Esters, and Thioesters: Formed through nucleophilic substitution.

Octenoic Acid: Formed through hydrolysis.

Dihalides: Formed through addition reactions with halogens.

科学的研究の応用

(E)-oct-2-enoyl Chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is employed in the modification of biomolecules and the study of enzyme mechanisms.

Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of (E)-oct-2-enoyl Chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nucleophile involved. The double bond in the compound also allows for addition reactions, further expanding its reactivity profile.

類似化合物との比較

Octanoyl Chloride: Lacks the double bond present in (E)-oct-2-enoyl Chloride, making it less reactive in certain addition reactions.

Hexanoyl Chloride: Shorter carbon chain, resulting in different physical properties and reactivity.

Decanoyl Chloride: Longer carbon chain, which affects its solubility and reactivity.

Uniqueness: this compound is unique due to the presence of the double bond in the trans configuration, which imparts specific reactivity and physical properties. This makes it particularly useful in applications requiring selective reactivity and specific molecular configurations.

生物活性

(E)-Oct-2-enoyl chloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

This compound is an acyl chloride derived from oct-2-enoic acid. Its chemical structure can be represented as follows:

- Chemical Formula : C8H13ClO

- Molecular Weight : 158.64 g/mol

- IUPAC Name : this compound

Mechanisms of Biological Activity

-

Enzyme Inhibition :

- Acyl chlorides like this compound are known to act as inhibitors for various enzymes. They can modify enzyme activity through acylation, affecting metabolic pathways essential for cell function.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This property is attributed to its ability to disrupt bacterial cell membranes.

-

Cytotoxic Effects :

- Research indicates that this compound may induce cytotoxicity in cancer cell lines. Its mechanism involves the activation of apoptotic pathways, leading to programmed cell death.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results showed significant inhibition of cell proliferation:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 16.32 |

| HepG2 | 12.21 |

| A549 | 7.43 |

These findings suggest that this compound has potential as an anticancer agent due to its ability to inhibit the growth of these cancer cells .

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

The results indicated that this compound inhibited the growth of these bacteria, highlighting its potential as an antimicrobial agent .

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies are necessary to determine the compound's safety profile, including potential side effects and toxicity levels in vivo.

特性

分子式 |

C8H13ClO |

|---|---|

分子量 |

160.64 g/mol |

IUPAC名 |

(E)-oct-2-enoyl chloride |

InChI |

InChI=1S/C8H13ClO/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3/b7-6+ |

InChIキー |

SUHXRRRGYUULBU-VOTSOKGWSA-N |

異性体SMILES |

CCCCC/C=C/C(=O)Cl |

正規SMILES |

CCCCCC=CC(=O)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。